molecular formula C20H23NO5 B2394063 N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine CAS No. 119349-24-5

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine

Cat. No.: B2394063
CAS No.: 119349-24-5
M. Wt: 357.406
InChI Key: FNVJDYQQJDPXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid phenylalanine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with the tert-butoxycarbonyl group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Phenylalanine and tert-butyl cation.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of phenylalanine.

Scientific Research Applications

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is used in various scientific research applications, including:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Biochemistry: Used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Chemistry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(t-butoxycarbonyl)-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.

    N-(t-butoxycarbonyl)-3-methoxy-DL-phenylalanine: Contains a methoxy group instead of a phenoxy group.

    N-(t-butoxycarbonyl)-4-hydroxy-DL-phenylalanine: Contains a hydroxy group at the para position of the phenyl ring.

Uniqueness

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is unique due to the presence of the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the phenoxy group plays a crucial role.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVJDYQQJDPXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.